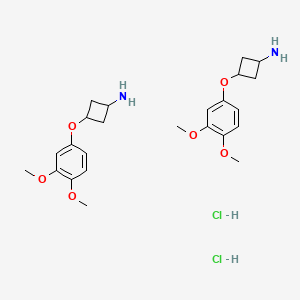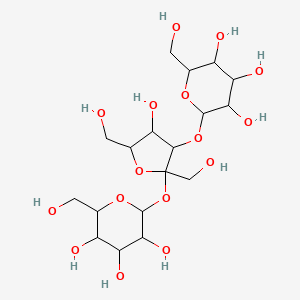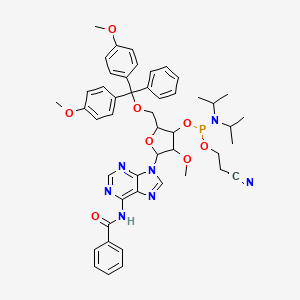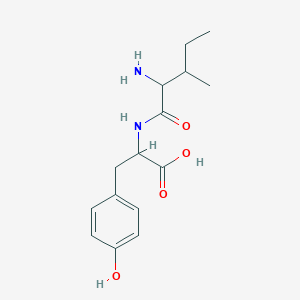
3-(3,4-Dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- is a chemical compound with the molecular formula C12H18ClNO3 and a molecular weight of 259.73 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for research and development projects .
Vorbereitungsmethoden
The synthesis of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to improve efficiency and reproducibility .
Analyse Chemischer Reaktionen
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (1:1), trans- can be compared with other similar compounds, such as:
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, hydrochloride (11), cis-: The cis-isomer of the compound, which may have different reactivity and biological activity.
Cyclobutanamine, 3-(3,4-dimethoxyphenoxy)-, free base: The non-salt form of the compound, which may differ in solubility and stability.
Cyclobutanamine derivatives: Other derivatives with different substituents on the cyclobutanamine core or the phenoxy group, which may exhibit unique properties and applications.
Eigenschaften
Molekularformel |
C24H36Cl2N2O6 |
|---|---|
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenoxy)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/2C12H17NO3.2ClH/c2*1-14-11-4-3-9(7-12(11)15-2)16-10-5-8(13)6-10;;/h2*3-4,7-8,10H,5-6,13H2,1-2H3;2*1H |
InChI-Schlüssel |
SSMHPJOVHYERFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC2CC(C2)N)OC.COC1=C(C=C(C=C1)OC2CC(C2)N)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)







![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)

